molecular formula C16H15N5O4 B10985308 N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10985308
M. Wt: 341.32 g/mol
InChI Key: ORLLPXRMDADZNO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.32 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H27N5O4C_{22}H_{27}N_{5}O_{4} and a molecular weight of 425.5 g/mol. Its structure features a benzodioxole moiety and a triazolopyridazine core , which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions such as temperature and pH are critical for successful synthesis .

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as a kinase inhibitor . The following sections summarize key findings related to its biological mechanisms and therapeutic potential.

This compound acts primarily by inhibiting specific kinases involved in cellular signaling pathways. This inhibition disrupts critical processes such as cell proliferation and survival, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth. For instance, it has shown efficacy against breast cancer and leukemia cell lines .
  • Kinase Inhibition : The compound's ability to bind to the active sites of kinases has been quantified in several studies. It exhibits IC50 values indicating effective inhibition of target enzymes involved in oncogenic signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acidLacks benzodioxole moietySimpler structure
6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamineSimilar core structureDifferent functional groups

The combination of functional groups in this compound imparts distinct chemical properties and enhances its biological activity compared to these analogs .

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H15N5O4/c1-23-16-7-5-14-19-18-13(21(14)20-16)4-6-15(22)17-10-2-3-11-12(8-10)25-9-24-11/h2-3,5,7-8H,4,6,9H2,1H3,(H,17,22)

InChI Key

ORLLPXRMDADZNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1

Origin of Product

United States

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